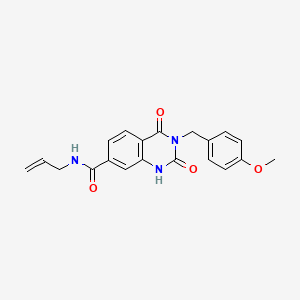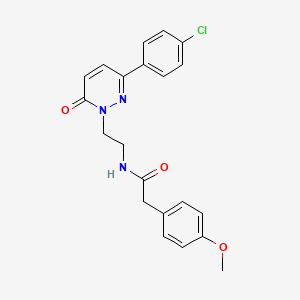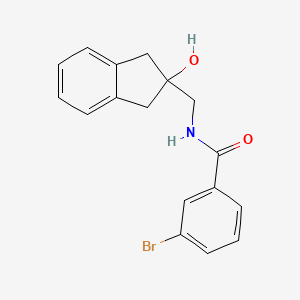![molecular formula C18H16N4O4 B2474429 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034434-13-2](/img/structure/B2474429.png)
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole-5-carbonyl group, a piperidin-3-yl group, an oxy group, and a pyrazine-2-carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole-5-carbonyl group, for example, is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 1,3-Benzodioxole, a component of this compound, is a colorless liquid with a density of 1.064 g cm^−3 and a boiling point of 172–173 °C .Scientific Research Applications
Anticancer Activity
Compounds with a benzo[d][1,3]dioxole structure have been designed and synthesized for their anticancer activity . These compounds have been tested against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Antimicrobial Activity
Benzo[d][1,3]dioxole compounds have been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .
COX-2 Inhibition
COX-2 inhibitors are used to reduce inflammation and pain. Benzo[d][1,3]dioxole compounds have been found to inhibit COX-2 , which could make them useful in the development of new anti-inflammatory drugs .
Anti-JH Activity
Anti-JH refers to anti-juvenile hormone activity. Juvenile hormones are a group of acyclic sesquiterpenes that regulate many aspects of insect physiology. Benzo[d][1,3]dioxole compounds have been found to have anti-JH activity , which could make them useful in pest control .
Vasodilatory Effects
A bioactive compound of the benzo[d][1,3]dioxole class, named LASSBio-294, has shown inotropic and vasodilatory effects . This could make it useful in the treatment of cardiovascular diseases .
Total Synthesis of Benzylisoquinoline Alkaloids
Compounds with a benzo[d][1,3]dioxole structure have been used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This could make them useful in the synthesis of these and other complex organic compounds .
properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-9-14-17(21-6-5-20-14)26-13-2-1-7-22(10-13)18(23)12-3-4-15-16(8-12)25-11-24-15/h3-6,8,13H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTHSXBNGRXPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B2474352.png)





![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2474364.png)
![8-Chlorotetrazolo[1,5-A]pyrazine](/img/structure/B2474365.png)
![3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2474366.png)
![4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2474367.png)
![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)